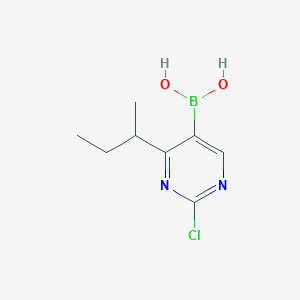![molecular formula C9H16N2O2S B11887127 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with the molecular formula C10H17NO2S It is characterized by a spirocyclic structure that includes a thia and diaza ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the reaction of a suitable thiol with a diazacycloalkane under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diaza ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer and anti-ulcer activities.
Material Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activity.
8-Benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with modifications in the diaza ring, showing different pharmacological properties.
Uniqueness
8-Methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of a thia and diaza ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-11-4-2-9(3-5-11)10-7(6-14-9)8(12)13/h7,10H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUJFHADWDPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)



![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)




